2-hydroxy-5-(piperidin-4-yl)benzoic acid hydrobromide
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Overview
Description
2-hydroxy-5-(piperidin-4-yl)benzoic acid hydrobromide is a chemical compound with a molecular formula of C12H15NO3·HBr. This compound is characterized by the presence of a piperidine ring attached to a benzoic acid moiety, with a hydroxyl group at the ortho position relative to the carboxyl group. The hydrobromide salt form enhances its solubility and stability, making it suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-5-(piperidin-4-yl)benzoic acid hydrobromide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors, such as 1,5-diaminopentane.
Attachment to Benzoic Acid: The piperidine ring is then attached to the benzoic acid moiety through a substitution reaction. This can be achieved by reacting 2-hydroxybenzoic acid with a piperidine derivative under suitable conditions.
Formation of the Hydrobromide Salt: The final step involves the conversion of the free base to its hydrobromide salt by reacting with hydrobromic acid.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
2-hydroxy-5-(piperidin-4-yl)benzoic acid hydrobromide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde under suitable conditions.
Reduction: The carboxyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The piperidine ring can undergo substitution reactions with electrophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
2-hydroxy-5-(piperidin-4-yl)benzoic acid hydrobromide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-hydroxy-5-(piperidin-4-yl)benzoic acid hydrobromide involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors and enzymes, modulating their activity. The hydroxyl and carboxyl groups can form hydrogen bonds with target molecules, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-hydroxybenzoic acid:
4-hydroxy-3-(piperidin-4-yl)benzoic acid: Similar structure but with different substitution patterns on the benzoic acid ring.
Uniqueness
2-hydroxy-5-(piperidin-4-yl)benzoic acid hydrobromide is unique due to the presence of both the piperidine ring and the hydroxyl group on the benzoic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
2137675-42-2 |
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Molecular Formula |
C12H16BrNO3 |
Molecular Weight |
302.16 g/mol |
IUPAC Name |
2-hydroxy-5-piperidin-4-ylbenzoic acid;hydrobromide |
InChI |
InChI=1S/C12H15NO3.BrH/c14-11-2-1-9(7-10(11)12(15)16)8-3-5-13-6-4-8;/h1-2,7-8,13-14H,3-6H2,(H,15,16);1H |
InChI Key |
APBKXQYSSPLYPY-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C2=CC(=C(C=C2)O)C(=O)O.Br |
Purity |
95 |
Origin of Product |
United States |
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